molecular formula C10H12F3N3O B13008461 N-(6-(Trifluoromethyl)pyridazin-3-yl)pivalamide

N-(6-(Trifluoromethyl)pyridazin-3-yl)pivalamide

Cat. No.: B13008461
M. Wt: 247.22 g/mol
InChI Key: PGCNGSHACZWEQP-UHFFFAOYSA-N
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Description

N-(6-(Trifluoromethyl)pyridazin-3-yl)pivalamide: is a chemical compound with the molecular formula C10H12F3N3O It is characterized by the presence of a trifluoromethyl group attached to a pyridazine ring, which is further connected to a pivalamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(Trifluoromethyl)pyridazin-3-yl)pivalamide typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of appropriate hydrazines with α,β-unsaturated carbonyl compounds.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Attachment of the Pivalamide Group: The final step involves the reaction of the pyridazine derivative with pivaloyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-(Trifluoromethyl)pyridazin-3-yl)pivalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

N-(6-(Trifluoromethyl)pyridazin-3-yl)pivalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(6-(Trifluoromethyl)pyridazin-3-yl)pivalamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Chloropyridazin-3-yl)pivalamide
  • N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)pivalamide

Uniqueness

N-(6-(Trifluoromethyl)pyridazin-3-yl)pivalamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H12F3N3O

Molecular Weight

247.22 g/mol

IUPAC Name

2,2-dimethyl-N-[6-(trifluoromethyl)pyridazin-3-yl]propanamide

InChI

InChI=1S/C10H12F3N3O/c1-9(2,3)8(17)14-7-5-4-6(15-16-7)10(11,12)13/h4-5H,1-3H3,(H,14,16,17)

InChI Key

PGCNGSHACZWEQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=NN=C(C=C1)C(F)(F)F

Origin of Product

United States

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